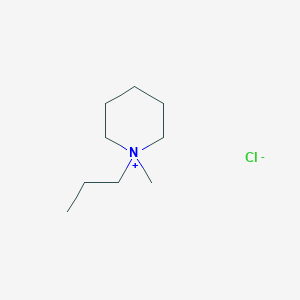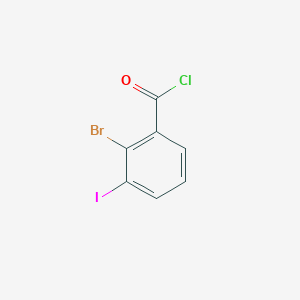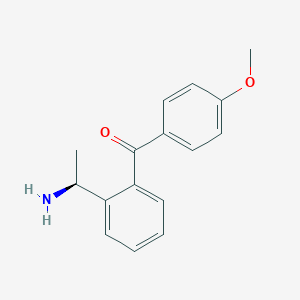
(S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a methanone group attached to a phenyl ring substituted with an aminoethyl group and a methoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-1-amino-2-phenylethane and 4-methoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale while optimizing reaction conditions for higher yields and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control over reaction parameters.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol or amine.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in asymmetric catalysis to produce enantiomerically pure products.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for tracking and studying protein interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for developing new pharmaceuticals targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
Agriculture: It may be used in the development of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
®-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride: The enantiomer of the compound with similar properties but different biological activity.
(S)-(2-(1-aminoethyl)phenyl)(4-hydroxyphenyl)methanone hydrochloride: A similar compound with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
(S)-(2-(1-aminoethyl)phenyl)(4-chlorophenyl)methanone hydrochloride: A compound with a chloro group, which may have different chemical and biological properties.
Uniqueness: (S)-(2-(1-aminoethyl)phenyl)(4-methoxyphenyl)methanone hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications in various fields. Its chiral nature also adds to its uniqueness, making it valuable for asymmetric synthesis and chiral recognition studies.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
[2-[(1S)-1-aminoethyl]phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H17NO2/c1-11(17)14-5-3-4-6-15(14)16(18)12-7-9-13(19-2)10-8-12/h3-11H,17H2,1-2H3/t11-/m0/s1 |
InChI Key |
FJSYHORFXFZKHL-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC)N |
Canonical SMILES |
CC(C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


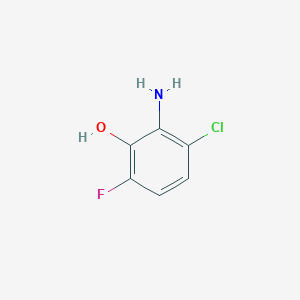
![4-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12971543.png)
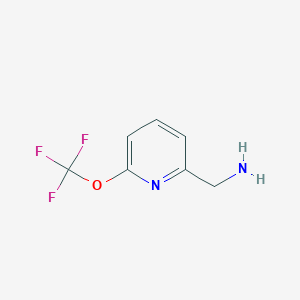
![4-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12971559.png)
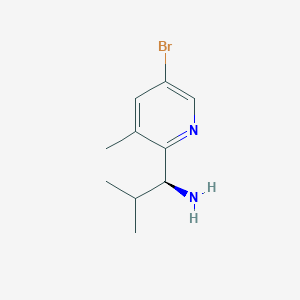
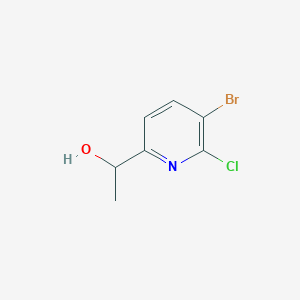
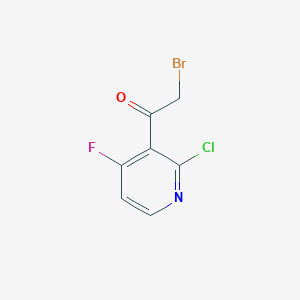


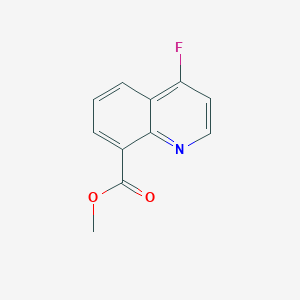
![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)

